molecular formula C13H23NO4 B1335907 Boc-beta-cyclopentyl-DL-alanine CAS No. 401514-71-4

Boc-beta-cyclopentyl-DL-alanine

Cat. No.: B1335907
CAS No.: 401514-71-4
M. Wt: 257.33 g/mol
InChI Key: GBTWGGHVJJRREA-UHFFFAOYSA-N
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Description

Boc-beta-cyclopentyl-DL-alanine, also known as tert-butoxycarbonyl-beta-cyclopentyl-DL-alanine, is a synthetic amino acid derivative. It is characterized by the presence of a cyclopentyl group attached to the beta carbon of alanine, with a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound is widely used in biochemical and pharmaceutical research due to its unique structural properties and versatility in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-beta-cyclopentyl-DL-alanine typically involves the protection of the amino group of beta-cyclopentyl-DL-alanine with a Boc group. This is achieved by reacting beta-cyclopentyl-DL-alanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production is often carried out in cGMP (current Good Manufacturing Practice) facilities to meet regulatory standards for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Boc-beta-cyclopentyl-DL-alanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed to modify the cyclopentyl group or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group or the beta carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Boc-beta-cyclopentyl-DL-alanine has a wide range of applications in scientific research:

    Receptor Binding Studies: It is used as a ligand in studies exploring receptor-ligand interactions, aiding in the development of novel therapeutic agents.

    Peptide Synthesis: The compound is incorporated into custom peptides to study protein structure, function, and interaction.

    Metabolic Pathway Research: Researchers use this compound to investigate amino acid metabolism and associated enzymatic processes, providing insights into metabolic disorders.

    Neuropharmacology: It serves as a functional analog in studies of neurotransmitter systems, contributing to the development of treatments for neurological diseases.

Mechanism of Action

The mechanism of action of Boc-beta-cyclopentyl-DL-alanine involves its interaction with specific molecular targets and pathways. As a synthetic amino acid, it can mimic natural amino acids and participate in various biochemical processes. The Boc group provides protection during synthetic procedures, allowing for selective reactions at other functional groups. Upon deprotection, the compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    Beta-cyclopentyl-DL-alanine: The non-Boc-protected form of the compound.

    Cyclopentanealanine: Another cyclopentyl-substituted amino acid.

    DL-beta-cyclopentylalanine: A similar compound without the Boc protection.

Uniqueness

Boc-beta-cyclopentyl-DL-alanine is unique due to the presence of the Boc protecting group, which provides stability and selectivity during synthetic procedures. This makes it particularly valuable in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.

Properties

IUPAC Name

3-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(11(15)16)8-9-6-4-5-7-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTWGGHVJJRREA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301169341
Record name α-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopentanepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301169341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401514-71-4
Record name α-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopentanepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=401514-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopentanepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301169341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[(tert-butoxy)carbonyl]amino}-3-cyclopentylpropanoic acid
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